Product packaging for Sodium ascorbyl/cholesteryl phosphate(Cat. No.:CAS No. 185018-43-3)

Sodium ascorbyl/cholesteryl phosphate

Cat. No.: B573619
CAS No.: 185018-43-3
M. Wt: 646.734
InChI Key: BZZNGXDPFQVTCP-JFDGLQCVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Ascorbyl/Cholesteryl Phosphate (CAS 185018-43-3) is a unique chemical entity designed for dermatological and cosmetic research. This compound is a monosodium salt that combines ascorbic acid (Vitamin C) with a cholesteryl phosphate group, creating a molecule with dual functional properties: antioxidant activity and skin conditioning . Its defining characteristic is significantly enhanced stability compared to pure, unprotected L-ascorbic acid, which is notoriously prone to degradation when exposed to light and air. This stability arises from its chemical structure, making it particularly suitable for formulations requiring a longer shelf life . In research applications, this compound is of high interest for studying cutaneous antioxidant defense mechanisms. It functions as an antioxidant by helping to protect skin from oxidative stress caused by free radicals and reactive oxygen species (ROS), which are implicated in processes of skin aging . The cholesteryl moiety contributes to its skin-conditioning properties, aiding in the maintenance of the skin's barrier and improving skin texture . A key area of investigation is its delivery and conversion in the skin; like other stable ascorbyl derivatives, it is believed to be converted into active, free ascorbic acid via enzymatic processes after penetration, thereby delivering the well-documented benefits of Vitamin C—such as supporting collagen synthesis—in a more controlled and stable manner . Researchers explore its efficacy in various advanced carrier systems, including microemulsions and liposomes, to optimize its stability and delivery through the stratum corneum into the deeper layers of the skin . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H52NaO9P B573619 Sodium ascorbyl/cholesteryl phosphate CAS No. 185018-43-3

Properties

CAS No.

185018-43-3

Molecular Formula

C33H52NaO9P

Molecular Weight

646.734

IUPAC Name

sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phosphate

InChI

InChI=1S/C33H53O9P.Na/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)41-43(38,39)42-30-28(36)29(27(35)18-34)40-31(30)37;/h9,19-20,22-27,29,34-36H,6-8,10-18H2,1-5H3,(H,38,39);/q;+1/p-1/t20-,22+,23+,24-,25+,26+,27+,29-,32+,33-;/m1./s1

InChI Key

BZZNGXDPFQVTCP-JFDGLQCVSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OC5=C(C(OC5=O)C(CO)O)O)C)C.[Na+]

Origin of Product

United States

Synthesis and Derivatization Strategies

Chemical Synthesis Methodologies for Ascorbyl Phosphates

The phosphorylation of ascorbic acid is a critical step in stabilizing the molecule and preparing it for further derivatization. Traditional methods often involve the use of organic solvents, but more contemporary and environmentally benign approaches have been developed that utilize water as the solvent.

The synthesis of ascorbyl phosphates in an aqueous environment offers several advantages, including reduced environmental impact and simplified purification processes. A common method involves the use of a phosphorylating agent such as sodium trimetaphosphate (STMP) in an alkaline aqueous solution. The reaction is often catalyzed by the presence of certain divalent metal ions.

One patented method describes the reaction of L-ascorbic acid with sodium trimetaphosphate in water. The process is catalyzed by ions such as calcium, strontium, or barium, and the pH of the reaction mixture is maintained between 3 and 12. The use of a catalyst like calcium chloride has been shown to accelerate the reaction. patsnap.com The general scheme for this reaction involves the nucleophilic attack of one of the hydroxyl groups of ascorbic acid on the phosphorus atom of the trimetaphosphate ring, leading to the formation of an ascorbyl phosphate (B84403) ester. The reaction parameters, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize the yield of the desired phosphorylated product.

For instance, one preparation method involves adding ascorbic acid and anhydrous calcium chloride to deionized water, followed by the addition of a sodium hydroxide (B78521) solution to adjust the pH. Sodium trimetaphosphate is then added, and the reaction proceeds at a controlled temperature to yield calcium ascorbyl phosphate. patsnap.com This intermediate is then further processed to obtain the final sodium ascorbyl phosphate.

Table 1: Exemplary Reaction Parameters for Water-Solvent Phosphorylation of Ascorbic Acid

ParameterValue RangeReference
Reactants L-Ascorbic Acid, Sodium Trimetaphosphate
Solvent Deionized Water patsnap.com
Catalyst Anhydrous Calcium Chloride patsnap.com
pH 3 - 12 (optimized for specific reactions)
Temperature 25°C - 45°C patsnap.com

It is important to note that the phosphorylation can occur at different hydroxyl positions on the ascorbic acid molecule, but the C-2 position is a common site for this modification, leading to derivatives like L-ascorbate 2-monophosphate.

Following the synthesis of ascorbyl phosphates, purification is necessary to remove unreacted starting materials, byproducts, and inorganic salts. Nanofiltration has emerged as an effective and efficient purification technique. google.com This pressure-driven membrane separation process allows for the selective removal of small molecules and ions based on size and charge, while retaining the larger ascorbyl phosphate molecules.

A patented method for the preparation of sodium ascorbyl phosphate explicitly includes a step of filtering the ascorbyl phosphate through a roll-type nanofiltration membrane to achieve high purity. patsnap.com

Approaches for Cholesterol-Based Derivative Conjugation

The conjugation of the hydrophilic ascorbyl phosphate to the lipophilic cholesterol moiety is the final key step in the synthesis of Sodium Ascorbyl/Cholesteryl Phosphate. This process typically involves the activation of the hydroxyl group on cholesterol to make it more reactive towards the ascorbyl phosphate.

A common strategy for activating alcohols like cholesterol for conjugation is to convert the hydroxyl group into a better leaving group. One such method involves the use of cholesteryl chloroformate. nih.gov Cholesteryl chloroformate is a reactive derivative of cholesterol where the hydroxyl group has been converted to a chloroformate group. This activated cholesterol can then react with a nucleophile, such as a hydroxyl or amino group on another molecule, to form a stable carbonate or carbamate (B1207046) linkage, respectively.

While the specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, the general principle would involve the reaction of an ascorbyl phosphate salt with an activated cholesterol derivative. The reaction would likely be carried out in a suitable solvent system that can accommodate both the hydrophilic and lipophilic reactants, possibly with the aid of a phase-transfer catalyst. The final step would involve neutralization with a sodium source to form the sodium salt.

A European patent describes a composition containing 3'-(L-ascorbyl-2-o-phosphoryl)-cholesterol, which is the non-sodium salt form of the target compound, but does not provide the detailed synthesis method for this specific conjugate. epo.org However, the name itself suggests a phosphate ester linkage between the C-2 hydroxyl group of ascorbic acid and the C-3 hydroxyl group of cholesterol.

Design Principles for Lipid-Soluble Ascorbic Acid Derivatives

The chemical modification of ascorbic acid to create lipid-soluble derivatives is a well-established strategy to overcome some of the limitations of the parent molecule, such as its instability and poor penetration through the lipophilic barrier of the skin. researchgate.net

The cholesterol moiety in this compound is biomimetic, as cholesterol is a natural component of cell membranes. This structural similarity is intended to facilitate the integration of the molecule into the lipid matrix of the skin, thereby improving its delivery to the underlying cells. Liposomal formulations are another strategy to enhance the skin penetration of vitamin C derivatives. nih.gov

The design of this compound as an amphipathic molecule, containing both a hydrophilic (ascorbyl phosphate) and a lipophilic (cholesterol) part, is a deliberate strategy to create a molecule with unique properties. nih.govjmb.or.kr This dual nature allows the molecule to potentially interact with both aqueous and lipid environments.

In a biological context, this amphiphilicity can be advantageous for several reasons. The lipophilic cholesterol tail can anchor the molecule within cell membranes, while the hydrophilic ascorbyl phosphate head can remain oriented towards the aqueous environment. Once in the skin, it is proposed that enzymes can cleave the phosphate ester bond, releasing active ascorbic acid and cholesterol locally. basf.comskinident.world This targeted delivery and release mechanism is a key rationale behind the design of such sophisticated pro-vitamins. The combination of a water-soluble antioxidant (ascorbyl phosphate) and a lipid-soluble component is designed to offer comprehensive protection against oxidative stress in both the aqueous and lipid compartments of the skin. basf.comskinident.world

Bioconversion and Enzymatic Hydrolysis

Enzymatic Cleavage Pathways in Biological Tissues

Upon topical application, Sodium Ascorbyl/Cholesteryl Phosphate (B84403) penetrates the stratum corneum and is distributed within the epidermis and dermis. Within these biological tissues, it is subjected to enzymatic action that cleaves the phosphate ester bond, releasing the active components.

Conversion to L-Ascorbic Acid by Endogenous Enzymes

The primary mechanism for the conversion of ascorbyl phosphate derivatives, and by extension Sodium Ascorbyl/Cholesteryl Phosphate, into L-ascorbic acid is through the action of endogenous enzymes present in the skin. skinident.worldbasf.comnih.gov Research on similar compounds like Sodium Ascorbyl Phosphate (SAP) and other ascorbyl esters indicates that phosphatases are the key enzymes responsible for this hydrolysis. skinident.worldresearchgate.net Skin is known to contain various phosphatases, including alkaline phosphatase, which can catalyze the removal of the phosphate group from the molecule. nih.govjst.go.jp This enzymatic cleavage effectively liberates L-ascorbic acid, allowing it to exert its antioxidant and collagen-stimulating effects within the skin cells. skinident.worldnih.gov The presence of esterases in the skin also suggests a potential role in the hydrolysis of ester bonds within such derivatives. skinident.world

While direct studies on this compound are limited, the established metabolic pathway for other phosphorylated vitamin C derivatives strongly supports a similar conversion process. The dual-component nature of this molecule, featuring both an ascorbyl and a cholesteryl moiety linked by a phosphate group, implies a two-step or simultaneous cleavage to release both L-ascorbic acid and cholesterol.

Identification of Intermediate Metabolites

The enzymatic hydrolysis of this compound is expected to yield specific intermediate and final metabolites. Based on the structure of the parent compound, the cleavage of the phosphodiester bond would result in the formation of L-ascorbic acid, cholesterol, and a phosphate group.

While direct metabolic studies on this compound are not extensively documented in publicly available research, the metabolism of analogous compounds provides a likely pathway. For instance, the metabolism of other ascorbyl phosphate derivatives proceeds via the formation of ascorbyl phosphate as an intermediate before the final release of L-ascorbic acid. wikipedia.org It is therefore highly probable that the bioconversion of this compound involves the following metabolites:

L-Ascorbic Acid: The primary active compound released, providing antioxidant and other skin benefits. skinident.worldbasf.com

Ascorbyl Phosphate and/or Cholesteryl Phosphate: These are potential transient intermediates that may be formed during the stepwise enzymatic cleavage of the phosphodiester bridge.

Phosphate: An inorganic phosphate ion is the final byproduct of the hydrolysis of the phosphate ester.

Kinetics of Bioconversion in Cellular Environments

Research has shown that the degradation of L-ascorbic acid can follow pseudo-first-order kinetics under certain conditions. nih.gov The conversion rate of prodrugs like ascorbyl phosphates is dependent on the activity of the relevant enzymes in the skin, such as alkaline phosphatase. nih.gov For instance, in cell culture models, the stimulatory effect of L-ascorbic acid 2-phosphate on alkaline phosphatase activity was observed to be concentration-dependent and required a minimum incubation time to manifest. nih.gov This suggests that the bioconversion is not instantaneous but occurs over a period, potentially providing a sustained release of L-ascorbic acid.

The table below illustrates the conceptual kinetics of bioconversion, highlighting the expected phases of metabolic activity.

Time PointEventExpected Metabolite Concentration
Initial (T=0) Application of this compound.High concentration of the parent compound; negligible L-ascorbic acid.
Early Phase (T=0-4h) Penetration into the stratum corneum and epidermis. Initiation of enzymatic hydrolysis.Decreasing concentration of the parent compound; increasing concentrations of ascorbyl phosphate, cholesteryl phosphate, and L-ascorbic acid.
Mid Phase (T=4-12h) Peak enzymatic activity.Significant conversion to L-ascorbic acid and cholesterol.
Late Phase (T>12h) Depletion of the parent compound.Sustained levels of L-ascorbic acid as the remaining prodrug is metabolized.

This table is a conceptual representation based on the expected behavior of a prodrug and data from related compounds. Actual timings can vary based on formulation and individual skin characteristics.

Factors Influencing Enzymatic Degradation Rates

The stability and rate of enzymatic degradation of phosphate-containing compounds like this compound are influenced by several factors within the skin microenvironment.

FactorInfluence on DegradationRationale
pH HighThe stability of ascorbyl phosphate derivatives is pH-dependent, with optimal stability generally observed at a pH above 6.5. basf.com Deviations from this can affect the rate of both chemical and enzymatic degradation.
Temperature HighIncreased temperature can accelerate the rate of chemical degradation of the compound before it can be enzymatically converted. basf.com
Enzyme Concentration and Activity HighHigher levels and activity of skin phosphatases and esterases will lead to a faster conversion of the prodrug to L-ascorbic acid. skinident.worldnih.gov
Presence of Metal Ions HighMetal ions can catalyze the degradation of ascorbyl phosphate derivatives, reducing their availability for enzymatic conversion. basf.com
Formulation Moderate to HighThe vehicle in which the compound is delivered can affect its penetration into the skin and its stability, thereby influencing its availability for enzymatic action. nih.gov

Cellular and Subcellular Interactions

Mechanisms of Cellular Uptake

The amphiphilic nature of Sodium ascorbyl/cholesteryl phosphate (B84403) is key to its ability to cross biological barriers, a significant limitation for its purely hydrophilic counterparts.

The primary mechanism for the uptake of Sodium ascorbyl/cholesteryl phosphate is believed to be transporter-independent passive diffusion, facilitated by its lipophilic character. While hydrophilic forms of vitamin C rely on specific protein transporters (like SVCTs and GLUTs) for cellular entry nih.gov, the addition of the cholesteryl tail allows the molecule to bypass this requirement. The molecule's ability to first anchor to and then passively diffuse across the lipid bilayer is a hallmark of lipophilic prodrug design. nih.govacs.org Some cholesterol-conjugated molecules are known to be internalized through endocytosis after their initial membrane association, which is also a transporter-independent process. nih.gov

In the context of topical application, the most relevant biological barrier is the epidermis, specifically the stratum corneum. This outermost layer is rich in lipids, posing a significant challenge for the penetration of water-soluble substances. The lipophilic cholesteryl group enhances the molecule's ability to partition from a formulation into the lipid matrix of the stratum corneum, thereby improving its permeation.

Studies on structurally similar amphiphilic vitamin C derivatives have demonstrated this principle effectively. For instance, a derivative with a C18 alkyl chain, disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate, showed markedly superior permeability and accumulation in skin models compared to both free Vitamin C and the non-lipophilic Sodium L-ascorbic acid 2-phosphate. researchgate.net This enhancement is attributed to the lipophilic tail facilitating passage through the lipid-rich intercellular spaces of the stratum corneum. researchgate.netmdpi.com

Table 2: Comparative Permeability of Vitamin C Derivatives in Skin Models
CompoundKey Structural FeatureRelative Skin Permeability/RetentionReference
Ascorbic Acid (Vitamin C)HydrophilicLow researchgate.net
Sodium L-ascorbic acid 2-phosphateHydrophilicLow researchgate.net
Disodium isostearyl 2-O-L-ascorbyl phosphateAmphiphilic (C18 alkyl chain)Significantly Higher researchgate.net
3-O-ethyl-L-ascorbic acid (in liposome)AmphiphilicEnhanced skin retention compared to free form nih.gov

Intracellular Distribution and Localization

Once this compound has crossed the plasma membrane, its journey continues within the cell. The precise subcellular distribution of the intact molecule has not been extensively documented and is likely transient. The prevailing model is that it functions as a prodrug; its ultimate fate is to be cleaved by intracellular enzymes to release its active components.

Research on analogous vitamin C derivatives shows they are designed to be hydrolyzed by endogenous skin enzymes, such as phosphatases, to release active ascorbic acid. researchgate.net Therefore, it is highly probable that this compound is acted upon by intracellular phosphatases and/or esterases. This enzymatic action would cleave the phosphate ester bond, releasing cholesterol and ascorbyl phosphate, with the latter being further converted to ascorbic acid. This process ensures a sustained release of vitamin C directly within the cell. nih.gov

Before cleavage, the intact molecule would likely remain associated with lipid-rich structures due to its cholesteryl anchor. This could include the membranes of organelles such as the endoplasmic reticulum and the Golgi apparatus, which are integral to cellular lipid transport and metabolism. nih.gov Studies using fluorescently-labeled cholesterol analogs show that cholesterol and its derivatives are dynamically transported between various cellular organelles, a pathway the intact molecule might follow before its metabolism. nih.govnih.gov

Molecular and Biochemical Mechanisms of Action

Antioxidant Mechanisms

The primary role of sodium ascorbyl/cholesteryl phosphate (B84403) as an antioxidant is to protect cells from the damaging effects of free radicals, which are unstable molecules that contribute to oxidative stress and cellular aging.

Once sodium ascorbyl/cholesteryl phosphate penetrates the skin and is converted to ascorbic acid, the released ascorbate (B8700270) acts as a potent free radical scavenger. drugbank.com Ascorbate can neutralize various reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. numberanalytics.com It donates electrons to these unstable molecules, thereby stabilizing them and preventing them from causing further cellular damage. nih.gov The resulting ascorbyl radical is relatively stable and less reactive. nih.gov This process helps to mitigate the oxidative stress that can lead to premature aging.

Ascorbate released from this compound plays a crucial role in maintaining cellular redox homeostasis, which is the balance between oxidants and antioxidants. numberanalytics.comnih.gov This balance is vital for proper cellular function. mdpi.com Ascorbate contributes to the cellular redox state by acting as an electron donor, which can influence the activity of various enzymes and the transfer of metal ions like iron. nih.gov The concentration of ascorbate within a cell can affect its redox potential, and it participates in antioxidant networks, such as the glutathione-ascorbate cycle, to regenerate other antioxidants and maintain a reduced state. numberanalytics.com

The antioxidant efficacy of this compound is significantly enhanced when used in combination with other antioxidants, particularly the oil-soluble Vitamin E acetate (B1210297). skinident.world This synergy arises from their different solubilities and locations of action within the cell. As a water-soluble antioxidant, the ascorbate released from this compound protects the aqueous components of the cell, such as the cytosol. skinident.worldbasf.com In contrast, Vitamin E acetate is lipid-soluble and incorporates into cell membranes, protecting them from lipid peroxidation. skinident.worldnih.gov Together, they provide a comprehensive antioxidant defense system for the skin. skinident.world

An in-vitro study on human keratinocytes (HaCaT cells) demonstrated this synergistic effect. The study measured the inhibition of hydrogen peroxide-induced oxidation and found that the combination of Sodium Ascorbyl Phosphate (SAP) and Vitamin E Acetate (VEA) resulted in a greater inhibitory effect than either compound alone. basf.com

Table 1: Synergistic Antioxidant Effect of Sodium Ascorbyl Phosphate (SAP) and Vitamin E Acetate (VEA)

Antioxidant(s) Maximum Inhibition of Oxidation
Sodium Ascorbyl Phosphate (SAP) alone 18%
Vitamin E Acetate (VEA) alone 10%
Combination of SAP and VEA >18% (Higher than individual components)

Data sourced from an in-vitro study on human keratinocytes. basf.com

Effects on Collagen Synthesis Pathways

Collagen is a critical protein for maintaining the skin's structure and elasticity. sxytorganic.com The decline in collagen production with age contributes to the formation of wrinkles and loss of firmness. The ascorbate released from this compound has been shown to stimulate collagen synthesis. skinident.worldsxytorganic.com

In cell models, the released ascorbic acid is a vital cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. sxytorganic.com These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) molecules, a critical step for the formation of a stable triple-helix structure of collagen. sxytorganic.com Without adequate ascorbic acid, this process is impaired, leading to the production of unstable collagen. sxytorganic.com Furthermore, derivatives like Sodium Ascorbyl Phosphate have been shown to regulate the gene expression of collagen types I and III, which are the predominant types of collagen in the skin. sxytorganic.com

Studies comparing different vitamin C derivatives have shown their varying efficacy in stimulating collagen synthesis. For instance, in one study on human dermal fibroblasts, the magnesium salt of ascorbyl-2-phosphate was found to be as effective as ascorbic acid in stimulating collagen synthesis, while the sodium salt required a much higher concentration to achieve the same effect. nih.gov

The extracellular matrix (ECM) is the non-cellular component within all tissues and organs, providing structural and biochemical support to surrounding cells. jddonline.com Collagen is a major component of the ECM. jddonline.com Different forms of vitamin C can have varying effects on the deposition of ECM components.

A study investigating the effects of ascorbic acid (AA) and sodium ascorbate (SA) on vascular smooth muscle cells (VSMCs) found that these two forms are not interchangeable in their effects on ECM accumulation. nih.gov While 200 μM of AA led to an increase in cell number, various concentrations of SA (50, 100, and 200 μM) resulted in higher ECM accumulation after one week in a 3D scaffold model. nih.gov In a co-culture system designed to mimic a wound healing environment, 100 μM of SA was effective in promoting ECM deposition. nih.gov This suggests that the form in which ascorbate is delivered can influence the modulation of the extracellular matrix.

Influence on Melanogenesis Pathways

The skin-lightening effects of this compound and its analogs are primarily attributed to their intervention in the complex process of melanogenesis, the pathway responsible for the synthesis of melanin (B1238610) pigment. This influence is exerted through the direct suppression of melanin production within melanocytes and the inhibition of key enzymatic activity.

Suppression of Melanin Formation in Melanocyte Cultures

Research on analogous amphiphilic ascorbic acid derivatives provides significant insight into the potent inhibitory effects on melanin synthesis. A key study investigating disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate (VCP-IS-2Na), a compound structurally similar to this compound due to its amphiphilic nature, demonstrated a marked reduction in melanin production in various cell culture models without affecting cell viability. nih.govresearchgate.net

In cultured human melanoma cells, treatment with VCP-IS-2Na at a concentration of 300 µM resulted in a decrease in melanin synthesis to just 23% of that observed in untreated cells. nih.gov Similarly, when normal human melanocytes were treated with a lower concentration of 100 µM VCP-IS-2Na, melanin synthesis was reduced to 52% of the control group. nih.gov The inhibitory effect was further confirmed in three-dimensional cultured human skin models, where treatment with 1.0% VCP-IS-2Na led to a significant decrease in melanin synthesis to 21% of the control. nih.gov

In contrast, hydrophilic derivatives like L-ascorbic acid (Vitamin C) and sodium-2-O-L-ascorbyl phosphate (VCP-Na) did not exhibit the same level of inhibition on melanin synthesis or cellular tyrosinase activity under similar conditions. nih.gov This suggests that the lipophilic moiety, such as the isostearyl or cholesteryl group, is crucial for enhancing skin penetration and delivering the active ascorbic acid component to the melanocytes where it can exert its effect. nih.gov

Table 1: Inhibitory Effects of an Analogous Amphiphilic Ascorbic Acid Derivative (VCP-IS-2Na) on Melanin Synthesis
Cell TypeConcentration of VCP-IS-2NaRemaining Melanin Synthesis (% of Control)Reference
Human Melanoma Cells300 µM23% nih.gov
Normal Human Melanocytes100 µM52% nih.gov
3D Cultured Human Skin Model1.0%21% nih.gov

Mechanisms of Skin Lightening Effects

The primary mechanism underpinning the skin-lightening effects of ascorbic acid and its derivatives is the inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. nih.gov Tyrosinase catalyzes the initial steps of melanin production, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Studies on analogous compounds like magnesium L-ascorbyl-2-phosphate (VC-PMG) have shown a direct suppression of melanin formation by inhibiting tyrosinase in melanoma cells. nih.govkoreamed.org The amphiphilic derivative VCP-IS-2Na also significantly suppressed cellular tyrosinase activity in both melanoma cells and melanocytes. nih.gov The proposed mechanism involves the interaction of the ascorbyl moiety with the copper ions at the active site of the tyrosinase enzyme, thereby blocking its catalytic function.

Furthermore, some research suggests that the acidic nature of ascorbic acid derivatives can contribute to the inhibition of melanogenesis. A study on Vitamin C and its derivatives, magnesium ascorbyl phosphate and 3-O-ethyl-L-ascorbic acid, indicated that they lower the intramelanocytic pH. nih.gov This acidic environment is suboptimal for tyrosinase activity, thus reducing melanin synthesis without directly downregulating the expression of melanogenic proteins like tyrosinase or microphthalmia-associated transcription factor (MITF). nih.gov

Modulation of Cellular Transport Proteins (Analogous Compounds)

The cholesteryl component of this compound suggests a potential interaction with cellular transport proteins that are influenced by membrane cholesterol levels. Specifically, the activity of P-glycoprotein (P-gp), encoded by the mdr-1 gene, is intricately linked to the cholesterol content of the cell membrane.

Down-regulation of mdr-1 Gene Expression

The mdr-1 (multidrug resistance-1) gene is responsible for producing P-glycoprotein, a transporter that actively effluxes a wide range of substances from cells. Studies have indicated a correlation between cholesterol metabolism and mdr-1 gene expression. For instance, research on human arteries has shown that the mRNA levels of mdr-1 increase with age and are highest in atherosclerotic specimens, which are characterized by high levels of cholesteryl esters. nih.gov This suggests a potential role for mdr-1 in the cellular processes related to the accumulation of cholesterol esters. nih.gov

More directly, studies using cholesterol-conjugated small interfering RNAs (siRNAs) have demonstrated effective silencing of the MDR1 gene. A nuclease-resistant anti-MDR1 cholesterol-siRNA conjugate was shown to efficiently reduce P-glycoprotein levels in tumors overexpressing the MDR1 gene by as much as 60%. nih.gov This indicates that the cholesterol moiety can facilitate the delivery and activity of molecules that modulate MDR1 gene expression.

Impact on P-glycoprotein (P-gp) Protein Expression and Activity

The function of P-glycoprotein is highly sensitive to its lipid environment within the plasma membrane, particularly the presence of cholesterol. nih.govresearchgate.net P-gp is often localized in cholesterol-rich membrane microdomains, and its activity can be modulated by altering the membrane's cholesterol content. nih.gov

Research has shown that P-glycoprotein actively mediates the redistribution of cholesterol within the cell membrane. nih.gov This function is coupled to its ATPase activity, which can be stimulated by cholesterol. nih.gov Conversely, the modulation of membrane cholesterol can inhibit P-gp function. Treatments that alter membrane cholesterol levels have been shown to inhibit P-gp, suggesting that this effect arises from changes in the transporter's immediate microenvironment. nih.govresearchgate.net Therefore, it is plausible that the introduction of a cholesterol-containing compound like this compound could influence the localization and transport activity of P-glycoprotein.

Table 2: Influence of Cholesterol and its Derivatives on MDR1/P-glycoprotein
FindingObserved EffectAnalogous Compound/System StudiedReference
Correlation of MDR1 mRNA with Cholesterol EstersIncreased MDR1 mRNA levels correlated with increased cholesteryl ester levels in atherosclerotic arteries.Human arterial tissue nih.gov
MDR1 Gene SilencingAn anti-MDR1 cholesterol-siRNA conjugate reduced P-glycoprotein levels in tumors by 60%.Cholesterol-siRNA conjugate nih.gov
P-gp Activity ModulationP-gp activity is highly sensitive to the presence of cholesterol in the cell membrane.Cell culture models nih.govresearchgate.net
P-gp Mediated Cholesterol TransportP-gp actively mediates cholesterol redistribution within the cell membrane.Cell culture models nih.gov

Investigation in in Vitro Systems

Cell Culture Models for Efficacy Assessment

In vitro cell culture models are fundamental tools for assessing the potential efficacy of cosmetic and pharmaceutical compounds. These systems allow for the investigation of cellular responses in a controlled environment.

Human Fibroblast Incubation Studies

Human dermal fibroblasts are crucial for synthesizing extracellular matrix components like collagen and elastin, which provide skin with its structure and elasticity. Studies involving these cells typically assess a compound's ability to stimulate collagen production, a key factor in anti-aging research. For instance, research on other stable vitamin C derivatives, like Sodium Ascorbyl Phosphate (B84403), has demonstrated their capacity to enhance collagen synthesis in fibroblast cultures. nih.govresearchgate.net Similar investigations would be necessary to determine if Sodium Ascorbyl/Cholesteryl Phosphate shares this activity.

Keratinocyte and Melanocyte Culture Investigations

Keratinocytes are the primary cells of the epidermis, while melanocytes are responsible for producing melanin (B1238610), the pigment that determines skin color. Co-cultures of these two cell types are often used to study the effects of compounds on pigmentation. nih.govnih.gov For example, some vitamin C derivatives have been shown to influence melanogenesis. skinident.worldresearchgate.netresearchgate.net To understand the impact of this compound on skin tone and pigmentation, its effects on melanin synthesis and transfer would need to be evaluated in keratinocyte-melanocyte co-culture models.

Studies on Specific Cell Lines (e.g., Caco-2 Cells for Transport)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying the transport and permeability of substances across the intestinal epithelium. nih.govmdpi.comnih.gov Given the cholesteryl component of this compound, Caco-2 cell monolayers would be an appropriate model to investigate its transport and absorption characteristics. researchgate.netresearchgate.net Such studies would provide insight into its potential bioavailability if it were to be considered for oral applications.

Methodologies for Assessing Biological Activity

A variety of biochemical assays are utilized to quantify the biological activity of compounds in vitro.

Measurement of Ascorbic Acid Levels in Cells

To ascertain the efficacy of a vitamin C derivative, it is essential to measure its ability to increase intracellular levels of ascorbic acid. This is often achieved by treating cultured cells with the compound and subsequently lysing the cells to measure the internal ascorbic acid concentration, typically using spectrophotometric or high-performance liquid chromatography (HPLC) methods. researchgate.net This would be a critical step in verifying that this compound can effectively deliver ascorbic acid to cells.

Assessment of Antioxidant Capacity in Cell-Free Systems

The antioxidant capacity of a compound can be determined using various cell-free assays. These methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the compound's ability to neutralize free radicals in a controlled chemical environment. researchgate.netnih.gov While these assays provide a measure of intrinsic antioxidant potential, studies have also demonstrated the antioxidant effects of vitamin C derivatives in cellular systems by measuring the reduction of reactive oxygen species (ROS). nih.govmdpi.commdpi.com Evaluating this compound with these methods would quantify its potential to protect against oxidative stress.

Assays for Collagen Production

Specific in vitro studies detailing the direct effect of this compound on collagen production by fibroblasts are not extensively documented in publicly available scientific literature. However, it is known that this compound is a derivative of ascorbic acid. google.com Ascorbic acid and its other derivatives, such as Sodium Ascorbyl Phosphate, have been shown to stimulate collagen synthesis in vitro. google.commdpi.comgoogle.com For instance, L-ascorbic acid 2-phosphate has been observed to enhance the rate of collagen synthesis in cultured human skin fibroblasts. google.com

One patent document mentions this compound in a list of substances that can be part of a ternary mixture aimed at increasing collagen synthesis. google.com The document suggests that ascorbic acid and its derivatives are known to boost collagen production. google.com Another patent indicates that MMP (Matrix Metalloproteinase) inhibitors, which can include a wide range of compounds, may help in maintaining or increasing the levels of collagen in the skin. incidecoder.com

Melanin Inhibition Assays

Detailed in vitro studies on the direct melanin-inhibiting properties of this compound are not readily found in peer-reviewed journals. However, the compound is listed in patents for cosmetic compositions, some of which are aimed at skin lightening or managing hyperpigmentation. nih.gov

It is established that other derivatives of ascorbic acid have demonstrated melanin-inhibiting capabilities in vitro. For example, a novel amphiphilic ascorbic acid derivative, disodium (B8443419) isostearyl 2-O-L-ascorbyl phosphate, has been shown to decrease melanin synthesis in cultured human melanoma cells and normal human melanocytes. nih.govindustrialchemicals.gov.au This suggests that derivatives of ascorbic acid can be effective in modulating melanogenesis.

Advanced In Vitro Delivery System Studies

Liposomal Encapsulation and Characterization (e.g., Size, Zeta Potential, Entrapment Efficiency)

Specific research detailing the liposomal encapsulation and characterization of this compound is not available in the public research domain. However, related compounds offer insights into how such systems might be developed. For instance, patents mention that this compound can be included in cosmetic compositions that may utilize delivery systems like liposomes. incidecoder.com

Studies on other ascorbic acid derivatives, such as Sodium Ascorbyl Phosphate, have successfully used liposomes for enhanced skin delivery. These studies typically characterize the liposomes based on size, zeta potential, and entrapment efficiency to ensure optimal formulation. nih.govepo.org

Microemulsion and Solid Lipid Nanoparticle Applications

There is no specific information available regarding the application of microemulsions or solid lipid nanoparticles for the delivery of this compound. The compound is mentioned in patents for various cosmetic and pharmaceutical compositions, which could potentially involve such advanced delivery systems, but specific formulation details and in vitro data are not provided. google.comgoogle.comgoogle.com

In Vitro Diffusion and Release Profiles from Delivery Systems

Due to the lack of studies on delivery systems for this compound, there is no available data on its in vitro diffusion and release profiles from such systems.

Stability and Degradation Kinetics in Solution

Specific data on the stability and degradation kinetics of this compound in solution is not publicly documented. A public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) mentions that the compound is the sodium salt of a phosphodiester of ascorbic acid and cholesterol. epo.org The report indicates that in vitro incubation of human fibroblasts with the compound over 25 hours suggests it undergoes bioconversion to ascorbic acid and cholesterol. epo.org This implies a degree of instability in a biological environment, leading to the release of its constituent molecules.

Factors Affecting Stability

The stability of vitamin C derivatives is a critical factor in their efficacy in cosmetic formulations. The introduction of a phosphate group at the C2 position of the ascorbyl moiety significantly enhances stability compared to pure ascorbic acid. The further addition of a lipophilic cholesteryl group in this compound is intended to further enhance stability and improve skin penetration. myfoodresearch.com The following factors are known to be critical for the stability of ascorbyl derivatives and are highly likely to influence this compound as well.

Temperature: Elevated temperatures are a primary catalyst for the degradation of ascorbic acid and its derivatives. myfoodresearch.com Studies on Sodium Ascorbyl Phosphate (SAP) show that it is sensitive to heat. For cosmetic production, it is recommended to add SAP to formulations at temperatures below 40°C. rjptonline.org While short exposure to higher temperatures (up to 80°C) may be tolerated, prolonged exposure leads to degradation. rjptonline.org Formulations containing SAP that were kept at 40°C showed discoloration after approximately two months, indicating significant degradation. rjptonline.org Therefore, it is recommended that finished products containing these derivatives be stored at temperatures below 25°C. rjptonline.org The stability of SAP in liposomal formulations is also significantly more influenced by storage temperature than by the composition of the liposome (B1194612) itself.

pH: The pH of a formulation is one of the most critical factors affecting the stability of ascorbyl phosphates. researchgate.net Research on SAP indicates that it is most stable at a pH above 6.5. rjptonline.org In acidic environments, the stability of SAP decreases significantly. This is a key difference from pure ascorbic acid, which is more stable in acidic conditions. The use of a buffer system in formulations is often recommended to maintain an optimal pH and thus ensure the stability of the ascorbyl phosphate derivative. rjptonline.org

Light: Exposure to light, particularly UV radiation, can accelerate the degradation of ascorbic acid derivatives. nih.gov This is due to the photocatalytic nature of the degradation process. Therefore, it is recommended that cosmetic products containing these derivatives be stored in opaque or dark-colored packaging to protect them from light-induced degradation. nih.gov

Oxygen: The presence of oxygen is a major contributor to the oxidative degradation of ascorbic acid and its derivatives. myfoodresearch.com The enediol structure within the ascorbic acid moiety is susceptible to oxidation, which leads to a loss of antioxidant activity. While the phosphate group offers protection, the presence of dissolved oxygen in a formulation can still lead to degradation over time. umn.edu Using airless packaging or including antioxidants in the formulation can help to mitigate the effects of oxygen. rjptonline.org

Metal Ions: The presence of heavy metal ions, such as copper and iron, can catalyze the oxidative degradation of ascorbic acid and its derivatives. rjptonline.org These metal ions can facilitate the transfer of electrons, leading to the formation of free radicals and accelerating the degradation process. To counteract this, it is recommended to include a chelating agent, such as EDTA, in formulations containing ascorbyl phosphates. rjptonline.org

FactorInfluence on StabilityRecommendation for Formulation
Temperature High temperatures accelerate degradation.Add to formulations below 40°C; store finished product below 25°C.
pH Most stable above pH 6.5; less stable in acidic conditions.Use a buffer system to maintain a pH above 6.5.
Light UV exposure accelerates degradation.Use opaque or dark packaging.
Oxygen Promotes oxidative degradation.Use airless packaging and/or add antioxidants.
Metal Ions Catalyze oxidative degradation.Include a chelating agent (e.g., EDTA).
This table is based on data for Sodium Ascorbyl Phosphate and general principles of ascorbic acid derivative stability.

Thermal Degradation Kinetics and Prediction Models

The thermal degradation of ascorbic acid often follows first-order kinetics. nih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the compound. However, some studies have reported zero-order or more complex, biphasic models for ascorbic acid degradation, particularly in the presence of oxygen. myfoodresearch.comumn.edu A study on the thermal degradation of Sodium Ascorbyl Phosphate (SAP) in a water-glycerol system revealed that it followed second-order kinetics. researchgate.net This indicates that the degradation rate depends on the concentration of two reactants, which could be two molecules of SAP or one molecule of SAP and another component in the formulation.

The influence of temperature on the degradation rate is typically described by the Arrhenius equation :

k = A e-Ea/RT

Where:

k is the reaction rate constant

A is the pre-exponential factor (a constant for each chemical reaction)

Ea is the activation energy for the reaction

R is the universal gas constant

T is the absolute temperature in Kelvin

The activation energy (Ea) is a crucial parameter, as a higher Ea value indicates that the reaction rate is more sensitive to changes in temperature. nih.gov For example, the activation energy for the degradation of ascorbic acid has been reported to be in the range of 14-17 Kcal/mole in some model systems. umn.edu

Prediction Models:

Predictive models for the degradation of vitamin C and its derivatives are primarily based on the kinetic models (e.g., first-order, second-order) and the Arrhenius equation. nih.gov By determining the kinetic parameters at different temperatures, it is possible to create a model that can predict the shelf-life and stability of a product under various storage conditions. These models are invaluable in the development of stable cosmetic formulations, allowing formulators to optimize factors such as pH, ingredient concentrations, and packaging to minimize degradation. nih.gov

Studies in Non Human in Vivo Models

Penetration and Distribution in Animal Tissues

There is a lack of specific published studies on the penetration and distribution of Sodium Ascorbyl/Cholesteryl Phosphate (B84403) in animal tissues. The lipophilic nature conferred by the cholesterol component is intended to improve its affinity for the stratum corneum, potentially enhancing its penetration. deascal.com

Ex Vivo Penetration Experiments (e.g., Pig Ear Epidermis Membrane, Shed Snake Skin)

No specific ex vivo penetration studies using models such as pig ear epidermis or shed snake skin for Sodium Ascorbyl/Cholesteryl Phosphate have been identified in publicly accessible scientific literature. Such studies are crucial for determining the permeation kinetics of a topical agent. For other lipophilic vitamin C derivatives, like ascorbyl palmitate, encapsulation in liposomes has been shown to enhance skin permeation. typology.comnih.gov

Skin Deposition Studies in Animal Models

Data from skin deposition studies in animal models for this compound are not available. These studies would typically quantify the amount of the compound and its metabolites retained in different layers of the skin after topical application.

Evaluation of Enzymatic Cleavage in Animal Models

It is hypothesized that for derivatives like this compound to be effective, they must be enzymatically cleaved in the skin to release active ascorbic acid. basf.comskinident.world Studies on other ascorbyl esters have shown that this enzymatic hydrolysis does occur. For instance, research on rat skin has detailed the activity of cholesteryl ester hydrolase, an enzyme that cleaves cholesteryl esters. nih.govnih.gov Furthermore, studies with guinea pig tissue homogenates have demonstrated the enzymatic hydrolysis of ascorbyl palmitate to yield ascorbic acid. cir-safety.org However, specific in vivo studies confirming the enzymatic cleavage of this compound in animal skin and the subsequent release of ascorbic acid have not been published.

Antioxidant Efficacy in Animal Models

While this compound is classified as an antioxidant, specific in vivo studies in animal models to quantify this efficacy are not available. deascal.comcosmileeurope.eu The antioxidant effect of ascorbic acid and its derivatives is generally attributed to their ability to scavenge free radicals and protect against oxidative stress. nih.gov

Reduction of Lipid Peroxidation in Non-Human Mammalian Skin

No specific data was found regarding the reduction of lipid peroxidation in non-human mammalian skin by this compound. Studies on the related compound, Sodium Ascorbyl Phosphate, have shown a reduction in UV-induced lipid peroxidation in hairless mice. skinident.world Additionally, oral supplementation with vitamin C has been shown to reduce lipid peroxidation in various in vivo models. nih.gov

Anti-inflammatory Effects in Animal Models

There is a lack of specific in vivo data on the anti-inflammatory effects of this compound in animal models. Ascorbic acid itself is known to possess anti-inflammatory properties by modulating cytokine expression. nih.gov For example, it has been shown to reduce levels of pro-inflammatory markers in mouse models. nih.gov

Considerations for Animal Models in Ascorbate (B8700270) Research

The choice of an appropriate animal model is a pivotal factor in the field of ascorbate research. A fundamental biological distinction among animal species is the ability to endogenously synthesize ascorbic acid. The majority of animal species can produce vitamin C, typically from glucose, in either the liver or kidneys. deascal.comresearchgate.net This inherent physiological capability in many common laboratory animals presents a significant challenge when extrapolating research findings to humans, who lack this function. Therefore, the selection of an animal model that accurately reflects human physiology concerning vitamin C is paramount for the translational relevance of such studies. deascal.comindustrialchemicals.gov.au

Use of Ascorbate-Synthesizing vs. Non-Synthesizing Animals

Most animals, including standard laboratory rodents like rats and mice, possess a functional gene that codes for the enzyme L-gulonolactone oxidase (GULO). researchgate.netgoogleapis.com This enzyme is responsible for catalyzing the terminal step in the biosynthesis of ascorbic acid. epo.org As a result, these animals maintain high internal levels of ascorbate and are not vulnerable to scurvy or other conditions arising from a dietary deficiency of vitamin C. googleapis.com This makes them inherently limited models for investigating human vitamin C requirements, the progression of deficiency states, or the therapeutic effects of ascorbate supplementation. industrialchemicals.gov.au

To more accurately model human biology, researchers utilize animal species that, like humans, are incapable of synthesizing their own ascorbate. This inability stems from inactivating mutations in the GULO gene that occurred at different points in evolutionary history. epo.orggoogle.com The guinea pig is a well-established natural non-synthesizer and has historically been an invaluable model in vitamin C research, particularly in the study of scurvy. googleapis.comwikipedia.org

The advent of genetic engineering has provided researchers with powerful new tools in the form of rodent models specifically designed to be ascorbate non-synthesizers. industrialchemicals.gov.au A key example is the Gulo-knockout (Gulo-/-) mouse, which has had its GULO gene intentionally inactivated. googleapis.comnih.gov These mice are entirely dependent on dietary vitamin C for survival and will develop scurvy and perish without supplementation. nih.govewg.org The development of such "humanized" models enables precisely controlled investigations into the full spectrum of vitamin C's roles in the body. Researchers can manipulate dietary ascorbate levels to study the nuanced effects of deficiency, sufficiency, and supplementation on diverse physiological systems, including immune response, neurological function, and bone development. nih.govgoogle.com

The use of these non-synthesizing animal models is indispensable for evaluating the in vivo efficacy, bioavailability, and metabolism of various vitamin C derivatives. deascal.com Studies employing Gulo-/- mice, for instance, have provided significant insights into how vitamin C deficiency impacts different organs and its critical function in mitigating oxidative stress. google.com

The following interactive table provides a summary of different animal models utilized in ascorbate research, categorized by their vitamin C synthesis capability.

Animal ModelAscorbate Synthesis CapabilityKey Characteristics
Most Mammals (e.g., Rats, Mice) YesSynthesize ascorbate in the liver; not dependent on dietary vitamin C. deascal.comgoogleapis.com
Humans and other Primates NoLack a functional GULO enzyme and require dietary vitamin C. google.comwikipedia.org
Guinea Pigs NoNaturally lack a functional GULO enzyme; a long-standing model for scurvy research. googleapis.comnih.gov
Gulo-Knockout (Gulo-/-) Mice NoGenetically engineered to lack the GULO enzyme, making them dependent on dietary vitamin C. industrialchemicals.gov.aunih.gov
Osteogenic Disorder Shionogi (ODS) Rats NoA natural mutant strain with a defect in the GULO gene. epo.org
Certain Bats and Birds NoHave independently lost the ability to synthesize vitamin C. googleapis.comgoogle.com
Most Fish NoGenerally require dietary vitamin C. google.comfrontiersin.org

Theoretical and Computational Modeling

Molecular Docking and Simulation Studies of Compound-Target Interactions

While specific molecular docking studies published for sodium ascorbyl/cholesteryl phosphate (B84403) are not widely available, the principles of the methodology can be applied to understand its putative interactions within a biological milieu, particularly the skin. Computational modeling for this compound would likely proceed in two phases, reflecting its nature as a pro-drug: modeling its interaction with the skin barrier and modeling the interaction of its active metabolite, ascorbic acid, with target enzymes.

Molecular dynamics (MD) simulations are particularly suited to studying the interaction of the intact compound with the stratum corneum. rsc.org Drawing parallels from simulations of cholesterol in phospholipid bilayers, the cholesteryl moiety of sodium ascorbyl/cholesteryl phosphate is predicted to anchor within the lipid-rich intercellular matrix of the skin. nih.govnih.gov MD simulations can model how this interaction affects the structural and dynamic properties of the lipid bilayer, such as lipid ordering, membrane fluidity, and lateral diffusion. nih.govyoutube.com These simulations are crucial for predicting the compound's ability to penetrate the skin barrier and serve as a reservoir for the subsequent release of ascorbic acid. The presence of the sodium cation and the phosphate group would also be modeled to understand their interactions with the polar head groups of the lipids and the aqueous environment. rsc.org

Once the compound penetrates the epidermis, it is designed to be hydrolyzed by cutaneous enzymes, such as phosphatases and esterases, to release active ascorbic acid. nih.gov Molecular docking could then be employed to study the interaction of the released ascorbic acid with key dermal protein targets. mdpi.com For instance, docking simulations could predict the binding affinity and interaction patterns of ascorbic acid with enzymes like tyrosinase, collagenase, and elastase, providing a mechanistic rationale for its depigmenting and anti-aging activities. mdpi.comresearchgate.net

A study on a closely related amphiphilic compound, disodium (B8443419) ascorbyl phytostanol phosphate (DAPP), demonstrated its interaction with the P-glycoprotein efflux pump, highlighting the utility of biological assays in tandem with computational predictions for complex derivatives. nih.gov

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation Study This table outlines a potential simulation setup to study the interaction of this compound with a model of the skin's lipid barrier, based on standard practices in the field. nih.govnih.gov

ParameterDescriptionExample Value/SettingRationale
System Composition The components of the simulated environment.1 molecule of this compound, 128 DPPC (Dipalmitoylphosphatidylcholine) molecules, 4096 water molecules.DPPC is a standard model lipid for skin barrier simulations. Water provides a realistic hydrated environment. nih.gov
Force Field The set of equations and parameters used to describe the potential energy of the system.GROMACS with GROMOS54a7 force field.A widely used and validated force field for lipid and protein simulations.
Simulation Time The duration of the simulation.100 nanoseconds (ns).Allows sufficient time for the molecule to equilibrate within the lipid bilayer and for meaningful dynamic properties to be observed. nih.gov
Ensemble The statistical mechanical ensemble defining the thermodynamic state.NPT (Isothermal-isobaric).Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking physiological conditions.
Temperature The temperature at which the simulation is run.310 K (37 °C).Represents human skin temperature.
Analysis Metrics The properties calculated from the simulation trajectory.Area per lipid, bilayer thickness, order parameters (SCD), lateral diffusion coefficients, radial distribution functions.These metrics quantify the effect of the compound on the structure, order, and dynamics of the lipid membrane. rsc.orgnih.gov

Prediction of Degradation Mechanisms and Kinetics

The stability of this compound is a key design feature. Its degradation can be understood through two distinct processes: the enzymatic cleavage in the skin to release the active compound, and the chemical degradation of the ascorbyl moiety itself.

The primary intended "degradation" is the metabolic conversion of the pro-drug into active L-ascorbic acid within the skin. Studies on analogous amphiphilic vitamin C derivatives, such as disodium isostearyl 2-O-L-ascorbyl phosphate, confirm that the molecule is susceptible to enzymatic hydrolysis by cutaneous esterases and/or phosphatases. nih.gov This cleavage of the phosphate ester bond is the critical step for bioactivation.

The chemical stability of the intact molecule is significantly enhanced compared to native L-ascorbic acid. The phosphorylation at the 2-hydroxyl position of the ascorbyl ring prevents the formation of the reactive enediol group, which is the primary site of oxidation in ascorbic acid. google.com This makes the compound far more resistant to degradation from exposure to oxygen, light, and heat.

Once L-ascorbic acid is released in the skin, its degradation kinetics become relevant. The degradation of L-ascorbic acid in aqueous environments typically follows first-order or pseudo-first-order kinetics. nih.govnih.gov The degradation rate is highly dependent on several factors. researchgate.net Computational models and kinetic studies on sodium ascorbyl phosphate (SAP) have shown that temperature and pH are the most critical factors affecting stability, with additional influences from light, oxygen, and the presence of metal ions. researchgate.net For instance, the thermal degradation of SAP in a water-glycerol system was found to follow second-order kinetics. researchgate.net The degradation of ascorbic acid can proceed through both aerobic and anaerobic pathways, leading to products like dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketogulonic acid. researchgate.netnih.gov

Table 2: Factors Influencing Degradation and Relevant Kinetic Models

Factor/ModelDescriptionImpact on Ascorbyl Phosphate StabilityCitations
Enzymatic Hydrolysis Cleavage by skin enzymes (phosphatases/esterases).Primary mechanism of bio-activation to release L-ascorbic acid. nih.gov
pH The acidity or alkalinity of the environment.A critical factor. Lower pH (<3.5 for ascorbic acid) generally enhances stability and skin penetration. researchgate.netnih.gov
Temperature Thermal energy in the system.A primary factor accelerating degradation. researchgate.net
First-Order Kinetics Reaction rate is proportional to the concentration of one reactant.Often used to model the degradation of released L-ascorbic acid in aqueous solutions. nih.govnih.gov
Second-Order Kinetics Reaction rate is proportional to the concentration of two reactants or the square of one.A predictive model for the thermal degradation of Sodium Ascorbyl Phosphate has been established using this kinetic model. researchgate.net
Arrhenius Equation Describes the temperature dependence of reaction rates.Used to model the effect of temperature on the degradation rate constant. nih.gov

Structure-Activity Relationship (SAR) Analysis for Ascorbyl-Sterol-Phosphates

The Ascorbyl Moiety: This is the pharmacophore responsible for the desired biological effects, such as antioxidant activity and collagen synthesis stimulation. nih.gov The antioxidant capacity stems from the ability of the enediol group to donate electrons and scavenge free radicals. researchgate.net Computational studies using density functional theory (DFT) confirm that the most probable reaction sites for radical quenching on vitamin C and its derivatives are on the double bond of the lactone ring. nih.govacs.org While derivatization increases stability, it can slightly decrease the intrinsic antioxidant capacity, reinforcing the necessity of the molecule to be cleaved to its active form. nih.govacs.org

The Phosphate Group: Positioned at the C-2 hydroxyl, the phosphate group is the key to the molecule's stability. It protects the highly reactive C-2 and C-3 hydroxyls from oxidation. google.comnih.gov This modification transforms the molecule into a stable pro-drug that can be transported to its site of action before being enzymatically converted to L-ascorbic acid. nih.gov

The Cholesteryl Moiety: This sterol tail imparts significant lipophilicity to the molecule. Lipophilicity is a critical determinant for the activity of ascorbic acid derivatives, as it governs mobility across the membrane phospholipid bilayer. nih.govnih.gov SAR studies on various amphiphilic L-ascorbic acid alkyl esters demonstrate that their ability to disturb and penetrate model membranes is dependent on the nature of the lipophilic chain. nih.gov A study on a similar derivative with a C18 alkyl chain (disodium isostearyl 2-O-L-ascorbyl phosphate) showed markedly superior skin permeability and accumulation compared to the non-lipophilic sodium ascorbyl phosphate, directly illustrating the role of the fatty chain in enhancing dermal delivery. nih.gov The rigid, bulky cholesteryl group is expected to provide a strong anchor within the skin's lipid matrix, enhancing residence time and facilitating sustained release of the active ascorbyl portion.

Table 3: Summary of Structure-Activity Relationships for Ascorbyl-Sterol-Phosphates

Molecular FeaturePosition/TypePredicted Effect on Activity/PropertyRationale/Supporting Evidence
Ascorbyl Lactone Ring Core StructureProvides the fundamental antioxidant and biological activity.The enediol system is a potent free radical scavenger. nih.gov
Phosphate Group C-2 HydroxylIncreases chemical stability; acts as a pro-drug trigger.Blocks the most reactive site from oxidation; allows for enzymatic cleavage in the skin. nih.govgoogle.com
Cholesteryl Group Esterified to PhosphateIncreases lipophilicity, enhances skin penetration and accumulation.Lipophilic tails are known to improve partitioning into and permeation through the stratum corneum. nih.govnih.govnih.gov
Sodium Ion Counter-ionEnsures water solubility of the phosphate salt form.Forms a salt with the negatively charged phosphate group.
Free Hydroxyl Groups C-5 and C-6Contribute to the overall hydrophilic character of the ascorbyl head.These groups remain available for interaction with aqueous environments.

Future Research Directions and Research Gaps

Elucidating Comprehensive Metabolic Fates

A primary research gap is the incomplete understanding of the metabolic pathway of Sodium Ascorbyl/Cholesteryl Phosphate (B84403) following topical application. While it is generally accepted that derivatives of ascorbic acid are enzymatically converted to the active L-ascorbic acid within the skin, the specific metabolic journey of this dual-natured molecule is not fully mapped. skinident.worldnih.gov

It is hypothesized that cutaneous enzymes, such as phosphatases and esterases, are responsible for the hydrolysis of the phosphate and cholesteryl ester bonds. researchgate.net Research on analogous compounds, like sodium isostearyl 2-O-L-ascorbyl phosphate, suggests that the conversion to ascorbic acid may occur through two distinct pathways: a direct cleavage to ascorbic acid or a two-step process involving an intermediate like sodium ascorbyl phosphate. researchgate.net

Future research should focus on:

Identifying Specific Enzymes: Isolating and characterizing the specific cutaneous phosphatases and esterases that catalyze the cleavage of Sodium Ascorbyl/Cholesteryl Phosphate.

Mapping the Metabolic Pathway: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to trace the metabolic conversion, identify intermediate products, and quantify the release of active L-ascorbic acid in ex vivo skin models.

Investigating the Fate of the Cholesteryl Moiety: Determining the metabolic fate of the cholesterol component upon its cleavage from the parent molecule and its potential influence on the lipid profile of the stratum corneum.

Deeper Understanding of Intracellular Target Interactions

The intracellular effects of this compound are presumed to stem from the bio-converted L-ascorbic acid and the inherent properties of the cholesterol moiety. L-ascorbic acid is a well-documented antioxidant and a crucial cofactor in collagen synthesis. researchgate.net The cholesterol component is suggested to enhance the skin's natural barrier function and improve hydration. deascal.com However, the potential for the intact molecule or its unique metabolites to interact with specific intracellular targets remains an open question. For instance, studies on L-ascorbic acid 2-phosphate have demonstrated its ability to mitigate cellular damage by inhibiting the accumulation of reactive oxygen species (ROS) and preventing DNA damage. nih.gov

Key areas for future investigation include:

Receptor Binding and Signaling: Investigating whether the intact molecule or its cholesteryl phosphate metabolite can bind to specific cellular receptors or modulate signaling pathways involved in skin homeostasis, inflammation, or aging.

Gene Expression Analysis: Performing transcriptomic studies on skin cells treated with this compound to identify changes in gene expression related to lipid synthesis, extracellular matrix production, and antioxidant defense mechanisms.

Comparative Cellular Effects: Delineating the unique cellular responses to this compound compared to L-ascorbic acid or Sodium Ascorbyl Phosphate alone to understand the contribution of the cholesterol moiety.

Development of Advanced Delivery Systems for Enhanced Bioavailability

The amphiphilic nature of this compound suggests enhanced skin penetration compared to purely hydrophilic or lipophilic derivatives. researchgate.netdeascal.com However, to maximize its therapeutic potential, the development of advanced delivery systems is crucial. Systems like liposomes, nanoemulsions, and microneedles have shown promise for improving the stability and dermal delivery of other vitamin C derivatives. nih.govmdpi.commdpi.comnih.govnih.gov Liposomal formulations, in particular, often incorporate cholesterol as a stabilizing agent for the lipid bilayer, which could act synergistically with this compound. nih.govresearchgate.net

Future research should prioritize:

Formulation Development: Designing and optimizing various nanocarriers (e.g., liposomes, solid lipid nanoparticles, nanoemulsions) specifically for this compound. Key parameters to investigate include particle size, encapsulation efficiency, and stability.

In Vitro and Ex Vivo Permeation Studies: Quantifying the penetration and retention of the compound in different skin layers using Franz diffusion cells with human or porcine skin. nih.gov

Bioavailability Assessment: Developing methods to accurately measure the amount of bioavailable L-ascorbic acid delivered to the target skin layers from these advanced formulations.

Comparative Studies with Other Ascorbyl Derivatives

The landscape of vitamin C derivatives is vast, including popular compounds like Sodium Ascorbyl Phosphate (SAP), Magnesium Ascorbyl Phosphate (MAP), Ascorbyl Glucoside, and Tetrahexyldecyl Ascorbate (B8700270) (THD). exponentbeauty.comchemistconfessions.com While some studies have compared the stability and efficacy of SAP and L-ascorbic acid, there is a distinct lack of direct comparative data for this compound. halecosmeceuticals.compravadaprivatelabel.comnih.gov Research on a similar amphiphilic derivative, sodium isostearyl 2-O-L-ascorbyl phosphate, demonstrated superior skin permeability compared to both L-ascorbic acid and SAP, highlighting the potential advantages of combining hydrophilic and lipophilic characteristics. researchgate.net

A robust comparative research program should include:

Head-to-Head Stability Trials: Assessing the chemical stability of this compound in various cosmetic bases against other derivatives under different conditions (e.g., pH, temperature, light exposure). jcsp.org.pkresearchgate.net

Skin Penetration and Conversion Efficiency: Quantitatively comparing the flux of different derivatives through the stratum corneum and their subsequent conversion rates to active L-ascorbic acid within the epidermis and dermis.

Biological Efficacy Benchmarking: Evaluating the relative potency of these derivatives in in vitro models for key endpoints such as antioxidant capacity, collagen synthesis stimulation, and inhibition of melanogenesis.

Methodological Improvements for In Vitro Assay Validation

Reliable and validated analytical methods are the bedrock of robust scientific research. While methods like High-Performance Liquid Chromatography (HPLC) exist for the quantification of derivatives like SAP, specific methods for this compound are not well-established in the literature. jcsp.org.pksielc.com The unique structure of this compound presents potential analytical challenges, including its extraction from complex cosmetic matrices and biological samples, and the simultaneous measurement of the parent molecule and its key metabolites.

Advancements in this area require:

Development of Specific Analytical Methods: Creating and validating new analytical techniques, likely based on HPLC or LC-MS/TOF, for the accurate and sensitive quantification of this compound in raw materials, finished formulations, and biological matrices. sielc.com

Standardization of In Vitro Release Assays: Establishing standardized and validated protocols for in vitro release testing from various delivery systems to ensure reproducibility and allow for meaningful comparisons between different formulations.

Validation of Skin Permeation Models: Further validating existing ex vivo skin permeation models to ensure they accurately predict the in vivo behavior of amphiphilic compounds like this compound.

Q & A

Q. What are the established methods for synthesizing sodium ascorbyl phosphate, and how do they influence its biochemical stability?

Sodium ascorbyl phosphate (SAP) is synthesized via chemical (direct acylation or group protection) or microbial (fermentation) methods. The direct acylation method involves esterifying ascorbic acid with sodium hydroxide under enzymatic catalysis, yielding higher water solubility and thermal stability compared to magnesium ascorbyl phosphate . Stability testing should include pH monitoring (optimal range: 6.5–11.0), accelerated degradation studies (e.g., 40°C for 30 days), and HPLC analysis to quantify residual vitamin C post-hydrolysis .

Q. How can researchers determine the optimal pH for SAP stability in experimental formulations?

Conduct pH-dependent stability assays by preparing SAP solutions across a pH gradient (3.0–11.0). Use spectrophotometry (e.g., absorbance at 265 nm) to track oxidation products over time. Studies indicate SAP remains stable above pH 6.5 but degrades rapidly in acidic conditions (pH < 6), forming dehydroascorbic acid . Buffer systems like phosphate-buffered saline (PBS) at pH 7.4 are recommended for in vitro studies .

Q. What standardized assays are used to quantify SAP’s antioxidant efficacy in cellular models?

Common assays include:

  • DPPH/ABTS Radical Scavenging : Measure reduction in radical absorbance at 517 nm (DPPH) or 734 nm (ABTS) after SAP incubation .
  • Intracellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in keratinocytes or fibroblasts exposed to UV-induced oxidative stress .
  • Enzymatic Hydrolysis Validation : Confirm SAP-to-ascorbate conversion via phosphatase treatment followed by LC-MS quantification .

Advanced Research Questions

Q. How can contradictory findings on SAP’s cholesterol biosynthesis inhibition be resolved?

Discrepancies may arise from differences in cell models (e.g., hepatocytes vs. macrophages) or SAP concentrations. For mechanistic clarity:

  • Perform dose-response studies (0.1–10 µM) in HepG2 cells using radiolabeled acetate to track cholesterol synthesis .
  • Validate target engagement via siRNA knockdown of HMG-CoA reductase or SREBP-2 .
  • Compare SAP’s efficacy to statins in hyperlipidemic animal models, measuring LDL receptor upregulation .

Q. What experimental strategies optimize SAP delivery in transdermal formulations while maintaining stability?

  • Nanocarrier Encapsulation : Use liposomes or ethosomes with phosphatidylcholine (80% encapsulation efficiency at 1:2 SAP-to-lipid ratio) to enhance skin permeability .
  • pH-Adjusted Emulsions : Formulate oil-in-water emulsions at pH 7.0–8.0 with chelators (EDTA) to prevent metal-ion-catalyzed degradation .
  • Permeation Enhancers : Combine SAP with propylene glycol (5–10%) to improve stratum corneum penetration, assessed via Franz diffusion cells .

Q. How should researchers address variability in SAP’s antibacterial efficacy against Cutibacterium acnes in vitro?

Standardize experimental conditions:

  • Use anaerobic culture systems (e.g., GasPak jars) to mimic the follicular environment .
  • Pre-treat SAP with phosphatase to differentiate between SAP’s direct action and ascorbate-mediated effects .
  • Compare minimum inhibitory concentrations (MICs) across clinical strains, noting that 1% SAP reduces bacterial load by 76.9% in 12-week trials .

Methodological Guidance for Data Interpretation

Q. What controls are essential when assessing SAP’s anti-aging effects in 3D skin models?

Include:

  • Positive Controls : Retinoic acid (0.01%) for collagen induction .
  • Negative Controls : Untreated scaffolds or heat-degraded SAP to confirm activity loss.
  • Endpoint Validation : Quantify procollagen-I via ELISA and matrix metalloproteinase-1 (MMP-1) via Western blot .

Q. How can researchers differentiate SAP’s photoprotective effects from UV-absorbing additives in formulations?

Use action spectrum analysis :

  • Expose SAP-treated skin models to UVA (320–400 nm) and UVB (290–320 nm) separately.
  • Measure cyclobutane pyrimidine dimers (CPDs) via immunofluorescence and compare to controls with titanium dioxide .
  • Conduct in silico molecular docking to assess SAP’s interaction with NF-κB or AP-1 signaling pathways .

Tables for Key Experimental Parameters

Parameter SAP-Specific Recommendations References
Stability Testing 40°C, 75% RH for 90 days; HPLC monitoring
Cell Culture Concentration 0.1–5 µM (non-cytotoxic range in HaCaT)
Enzymatic Hydrolysis 1 U/mL alkaline phosphatase, 37°C, 1 hr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.